molecular formula C5H10N2O2 B062717 (2R,4R)-4-hydroxypyrrolidine-2-carboxamide CAS No. 166187-01-5

(2R,4R)-4-hydroxypyrrolidine-2-carboxamide

Cat. No. B062717
CAS RN: 166187-01-5
M. Wt: 130.15 g/mol
InChI Key: OJSXAYGYRGXDSQ-QWWZWVQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4R)-4-hydroxypyrrolidine-2-carboxamide, also known as hydroxyproline, is an amino acid that is found in collagen and elastin proteins. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. Hydroxyproline is synthesized from proline by the enzyme prolyl hydroxylase, which requires vitamin C as a cofactor. This amino acid is involved in the formation and stability of collagen, which is the most abundant protein in the human body and is essential for the structure and function of connective tissues.

Mechanism Of Action

Hydroxyproline is incorporated into collagen and elastin proteins, where it contributes to their stability and structure. The hydroxyl group on the 4th carbon of (2R,4R)-4-hydroxypyrrolidine-2-carboxamidene forms hydrogen bonds with other amino acid residues in the protein, increasing the strength and stability of the protein structure.
Biochemical and Physiological Effects:
Hydroxyproline is essential for the formation and stability of collagen, which is the main structural protein in connective tissues. Collagen provides strength and support to tissues such as skin, bone, cartilage, and tendons. Hydroxyproline is also involved in the regulation of gene expression and cell signaling pathways.

Advantages And Limitations For Lab Experiments

Hydroxyproline is a reliable marker for collagen synthesis and degradation, and its measurement is widely used in research and clinical settings. However, the measurement of (2R,4R)-4-hydroxypyrrolidine-2-carboxamidene requires specialized equipment and techniques, which can be expensive and time-consuming. In addition, (2R,4R)-4-hydroxypyrrolidine-2-carboxamidene measurement may not accurately reflect collagen turnover in all tissues, as the metabolism of collagen varies between tissues.

Future Directions

Research on (2R,4R)-4-hydroxypyrrolidine-2-carboxamidene is ongoing, with many potential applications in tissue engineering, drug development, and disease diagnosis and treatment. Some future directions for research on (2R,4R)-4-hydroxypyrrolidine-2-carboxamidene include:
- Developing new methods for the measurement of (2R,4R)-4-hydroxypyrrolidine-2-carboxamidene that are more sensitive and specific
- Investigating the role of (2R,4R)-4-hydroxypyrrolidine-2-carboxamidene in tissue regeneration and repair
- Developing collagen-mimetic peptides and hydrogels for tissue engineering applications
- Investigating the role of (2R,4R)-4-hydroxypyrrolidine-2-carboxamidene in the pathogenesis of various diseases and conditions, such as osteoporosis, liver fibrosis, and cardiovascular disease
- Developing new drugs that target collagen metabolism and turnover, which may have therapeutic applications in various diseases and conditions.

Synthesis Methods

Hydroxyproline can be synthesized by the hydroxylation of proline, which is catalyzed by the enzyme prolyl hydroxylase. This enzyme requires oxygen and vitamin C as cofactors. The hydroxylation of proline occurs on the 4th carbon, resulting in the formation of (2R,4R)-4-hydroxypyrrolidine-2-carboxamidene. Hydroxyproline can also be synthesized by the reduction of 4-hydroxy-2-oxoglutarate, which is derived from the Krebs cycle.

Scientific Research Applications

Hydroxyproline is a widely used marker for collagen synthesis and degradation. It is commonly measured in biological samples to assess collagen turnover in various diseases and conditions, such as osteoporosis, liver fibrosis, and cardiovascular disease. Hydroxyproline is also used in the synthesis of collagen-mimetic peptides and hydrogels for tissue engineering applications.

properties

CAS RN

166187-01-5

Product Name

(2R,4R)-4-hydroxypyrrolidine-2-carboxamide

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

(2R,4R)-4-hydroxypyrrolidine-2-carboxamide

InChI

InChI=1S/C5H10N2O2/c6-5(9)4-1-3(8)2-7-4/h3-4,7-8H,1-2H2,(H2,6,9)/t3-,4-/m1/s1

InChI Key

OJSXAYGYRGXDSQ-QWWZWVQMSA-N

Isomeric SMILES

C1[C@H](CN[C@H]1C(=O)N)O

SMILES

C1C(CNC1C(=O)N)O

Canonical SMILES

C1C(CNC1C(=O)N)O

synonyms

2-Pyrrolidinecarboxamide,4-hydroxy-,(2R-cis)-(9CI)

Origin of Product

United States

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